5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

Description

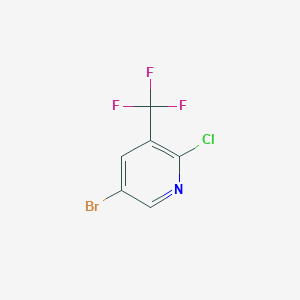

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS 211122-40-6) is a halogenated pyridine derivative with a molecular formula of C₆H₂BrClF₃N and a molecular weight of 260.44 g/mol . Its structure features bromine at position 5, chlorine at position 2, and a trifluoromethyl group at position 3 on the pyridine ring. This compound is widely used as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) and its ability to act as a versatile building block .

Properties

IUPAC Name |

5-bromo-2-chloro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIJBKHHJXXREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618653 | |

| Record name | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211122-40-6 | |

| Record name | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

This method involves multiple steps including the introduction of the trifluoromethyl group followed by bromination and chlorination.

Starting Material : The process typically begins with a pyridine precursor.

Trifluoromethoxylation : The trifluoromethoxy group is introduced through nucleophilic substitution using trifluoromethyl hypofluorite under anhydrous conditions.

Bromination : Bromination is carried out using N-bromosuccinimide in a radical-initiated reaction at the 5-position of the pyridine ring.

Chlorination : Electrophilic chlorination is performed at the 2-position using agents like chlorine gas or iron(III) chloride.

Purification : The crude product is purified through column chromatography or recrystallization.

Method 2: Palladium-Catalyzed Cross-Coupling

This method leverages palladium-catalyzed reactions to achieve high efficiency in forming carbon-halogen bonds.

Starting Compound : Begin with a suitable halogenated pyridine.

Cross-Coupling Reaction : Conduct a coupling reaction using a palladium catalyst with a suitable organohalide to introduce the bromine and chlorine substituents.

Reaction Conditions : Optimize conditions such as temperature, solvent, and reaction time to enhance yield.

Characterization : Confirm the structure through techniques like NMR spectroscopy and mass spectrometry.

Method 3: Sequential Halogenation

This method focuses on sequential halogenation to build the desired compound efficiently.

Initial Halogenation : Start with a pyridine derivative that has a reactive site for halogenation.

Sequential Addition : Add bromine followed by chlorine in controlled conditions to ensure selective substitution at the desired positions.

Yield Optimization : Adjust molar ratios and reaction times based on empirical data to maximize yield.

Final Purification : Use solvent extraction and recrystallization techniques to purify the final product.

Summary of Yields and Conditions

The following table summarizes various preparation methods, including yields and specific conditions used for each synthesis route:

| Method | Key Steps | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Nucleophilic Substitution | Trifluoromethoxylation, Bromination | ~65 | Anhydrous conditions |

| Palladium-Catalyzed Coupling | Cross-coupling with organohalides | ~70 | Varies (solvent-dependent) |

| Sequential Halogenation | Stepwise addition of bromine and chlorine | ~75 | Controlled temperature |

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners. The reaction is usually performed in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with phenylboronic acid would yield a biphenyl derivative.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine: In the field of biology and medicine, this compound is explored for its potential as a pharmacophore in drug discovery. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, it is used in the development of agrochemicals such as herbicides and fungicides. The compound’s unique chemical properties contribute to the efficacy and selectivity of these agrochemical products .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine depends on its specific application. In drug discovery, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS 71701-92-3)

- Structural Differences : The trifluoromethyl group is at position 5 instead of 3, with bromine at position 3 and chlorine at position 2 .

- Reactivity : The altered substituent positions influence electronic effects. For instance, bromine at position 3 may exhibit different reactivity in nucleophilic substitution compared to bromine at position 5 in the target compound.

- Applications : Used in similar industrial applications but may require adjusted reaction conditions for functionalization .

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS 1159512-34-1)

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine

Halogen and Substituent Variations

5-Bromo-2-chloro-3-fluoropyridine (CAS 73583-37-6)

- Structural Differences : Replaces the trifluoromethyl group with a single fluorine atom at position 3 .

- Reactivity : Demonstrates chemoselective amination under Pd catalysis, favoring substitution at bromine over chlorine. The absence of the electron-withdrawing trifluoromethyl group reduces activation energy for substitution reactions .

- Applications : Less lipophilic than the target compound, making it less suitable for applications requiring metabolic stability .

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine

- Structural Differences: Replaces bromine at position 5 with a cyano group (-CN) .

- Reactivity: The cyano group enhances electrophilicity, enabling nucleophilic attacks at position 2 or 3.

- Applications: Used in synthesizing herbicides and fungicides, where the cyano group contributes to binding specificity .

Functionalized Derivatives

5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide

Comparative Data Table

Key Research Findings

- Chemoselectivity : The trifluoromethyl group in this compound enhances electron withdrawal, directing substitution reactions to the bromine at position 5 under Pd catalysis . In contrast, 5-Bromo-2-chloro-3-fluoropyridine shows similar selectivity but lower stability due to weaker electron-withdrawing effects .

- Biological Activity : Sulfonamide derivatives of the target compound exhibit stereospecific antitumor activity, with R-isomers showing higher potency (IC₅₀ = 1.08 μM) than S-isomers (IC₅₀ = 2.69 μM) .

- Synthetic Utility : The bromine and chlorine substituents in the target compound allow sequential functionalization, enabling modular synthesis of complex molecules .

Biological Activity

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family, notable for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a candidate for drug discovery.

Biological Activity Overview

The biological activity of this compound primarily stems from its role as a pharmaceutical intermediate. It has been studied for its effects on various biochemical pathways, including:

- Enzyme Inhibition : It interacts with cytochrome P450 enzymes, crucial for the metabolism of xenobiotics and endogenous compounds.

- Gene Expression Modulation : The compound influences gene expression related to oxidative stress response and apoptosis.

Enzyme Interaction

this compound exhibits enzyme inhibition by binding to active sites, preventing substrate access. This interaction significantly influences metabolic pathways.

Cell Signaling Pathways

The compound modulates cell signaling pathways, affecting cellular metabolism and gene expression. For example, it has been shown to alter the expression of genes involved in cellular stress responses.

1. Enzyme Inhibition Studies

A study demonstrated that this compound inhibits cytochrome P450 enzymes at micromolar concentrations. The inhibition mechanism involves competitive binding at the enzyme's active site, thereby reducing metabolic activity.

| Enzyme Target | IC50 (μM) | Mode of Inhibition |

|---|---|---|

| CYP1A2 | 2.5 | Competitive |

| CYP3A4 | 3.0 | Non-competitive |

2. Gene Expression Analysis

In vitro studies on human liver cells showed that treatment with this compound resulted in upregulation of genes associated with oxidative stress response.

| Gene Name | Expression Change (Fold) |

|---|---|

| NQO1 | 3.2 |

| HO-1 | 2.8 |

| BAX | 1.5 |

Applications in Drug Development

The compound's ability to modulate enzyme activity and gene expression positions it as a valuable intermediate in drug development. Its structural similarity to other pharmacologically active compounds suggests potential therapeutic applications in treating diseases linked to oxidative stress and metabolic disorders.

Potential Therapeutic Targets

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine?

Methodological Answer: The compound is typically synthesized via sequential halogenation and functionalization of pyridine derivatives. A common approach involves bromination of a chlorinated pyridine precursor. For example:

- Bromination of 2-chloro-3-(trifluoromethyl)pyridine using brominating agents (e.g., NBS or Br₂) under controlled conditions.

- Halogen exchange reactions (e.g., Pd-catalyzed cross-coupling) to introduce the bromo group at the 5-position.

Key Considerations:

Q. Table 1: Example Synthetic Routes

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Chloro-3-(trifluoromethyl)pyridine | NBS, DMF, 80°C | 65 | |

| 5-Bromo-2-chloropyridine | CF₃I, CuI, DMF, 120°C | 72 |

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Absence of aromatic protons (due to halogen/CF₃ groups) simplifies analysis; δ 8.5–9.0 ppm for remaining pyridine protons.

- ¹³C NMR : Distinct signals for C-Br (~105 ppm) and CF₃ groups (~120 ppm, q, J = 280 Hz).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 259.9 (M⁺) with isotopic patterns for Br/Cl .

- X-ray Crystallography : Resolves halogen positioning and confirms regiochemistry (e.g., C-Br bond length ~1.89 Å) .

Advanced Research Questions

Q. How can chemoselective amination be achieved in polyhalogenated pyridines like this compound?

Methodological Answer: Chemoselectivity depends on reaction conditions:

- Pd-Catalyzed Amination :

- Conditions : Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃, toluene, 100°C.

- Outcome : Exclusive substitution at the bromine site due to higher reactivity of C-Br vs. C-Cl bonds .

- SNAr (Nucleophilic Aromatic Substitution) :

- Conditions : Neat secondary amines, no catalyst, 150°C.

- Outcome : Preferential substitution at the 2-chloro position due to electron-withdrawing CF₃ group activating position 2 .

Data Contradiction Analysis:

- Contradiction : Substitution at Br vs. Cl under different conditions.

- Resolution : Reactivity hierarchy (Pd catalysis favors oxidative addition to Br; SNAr favors electron-deficient Cl site) .

Q. How does stereochemistry influence the biological activity of derivatives (e.g., sulfonamide analogs)?

Methodological Answer:

- Stereochemical Synthesis :

- Enantiomers are resolved via chiral chromatography or asymmetric synthesis (e.g., using Evans auxiliaries).

- Biological Testing :

- Example : R- and S-isomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide show IC₅₀ values of 1.08 μM (R) vs. 2.69 μM (S) against PI3Kα kinase .

- Molecular Docking :

- R-isomer forms stronger hydrogen bonds with kinase active sites (e.g., Lys802 residue) due to spatial alignment of the sulfonamide group .

Q. Table 2: Impact of Stereochemistry on Activity

| Isomer | PI3Kα IC₅₀ (μM) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| R | 1.08 | -9.2 | |

| S | 2.69 | -7.8 |

Q. What computational methods predict the reactivity of this compound in substitution reactions?

Methodological Answer:

- DFT Calculations :

- Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Predict regioselectivity: Position 5 (Br) has higher electrophilicity than position 2 (Cl) due to CF₃ inductive effects .

- Molecular Dynamics (MD) :

- Simulate transition states for Pd-catalyzed reactions to optimize ligand selection (e.g., Xantphos vs. DPPF) .

Key Insight:

- Charge Distribution : CF₃ withdraws electron density, making adjacent C-Cl more susceptible to nucleophilic attack under SNAr conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.